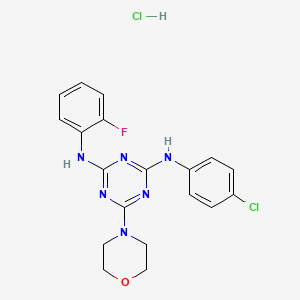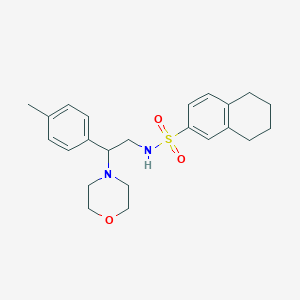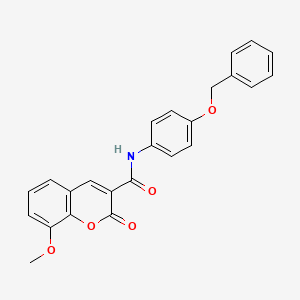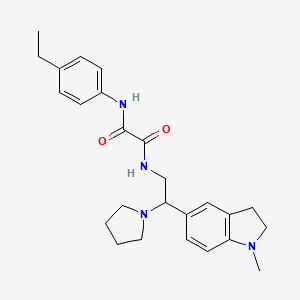
2-(2-chlorobenzyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzyl)-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative and has been found to possess some unique properties that make it suitable for use in several scientific research applications.
Mechanism Of Action
The mechanism of action of 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical And Physiological Effects
2-(2-chlorobenzyl)-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antimicrobial activity against several bacterial strains. In addition, it has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine. One area of research is the development of new anti-cancer drugs based on this compound. Another area of research is the development of new antibiotics based on this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
2-(2-chlorobenzyl)-1H-benzimidazol-5-amine is a chemical compound with several potential scientific research applications. It has been found to possess potent anti-cancer and antimicrobial activity and has been studied extensively for its potential use in cancer therapy and the development of new antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 2-(2-chlorobenzyl)-1H-benzimidazol-5-amine involves the reaction of 2-chlorobenzylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified by recrystallization.
Scientific Research Applications
2-(2-chlorobenzyl)-1H-benzimidazol-5-amine has been found to have several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to possess potent anti-cancer activity and has been studied extensively for its potential use in cancer therapy. It has also been found to possess antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3H-benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14/h1-6,8H,7,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDRGWVCNKWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-1H-benzimidazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide](/img/structure/B2729628.png)







![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)
![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2729646.png)

![1-(1-Benzothiophen-3-yl)-2-[(5-chloropyrimidin-2-yl)amino]ethanol](/img/structure/B2729649.png)